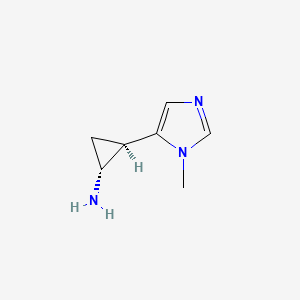
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with an imidazole ring. Compounds containing cyclopropane and imidazole moieties are often of interest due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the imidazole group. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Imidazole Introduction: Alkylation or acylation reactions to attach the imidazole ring to the cyclopropane.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or the use of biocatalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to cyclopropane ring-opened products.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole-containing substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases where imidazole derivatives are effective.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(1H-Imidazol-5-yl)cyclopropan-1-amine: Lacks the methyl group on the imidazole ring.
(1R,2R)-2-(1-Methyl-1H-imidazol-4-yl)cyclopropan-1-amine: Different position of the imidazole ring attachment.
Uniqueness
Chirality: The specific (1R,2R) configuration may confer unique biological activity.
Functional Groups: The presence of both the cyclopropane ring and the imidazole ring can lead to distinct chemical reactivity and biological interactions.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-9-3-7(10)5-2-6(5)8/h3-6H,2,8H2,1H3/t5-,6-/m1/s1 |
InChI Key |
OUDIBYCCQHARGQ-PHDIDXHHSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2N |
Canonical SMILES |
CN1C=NC=C1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















